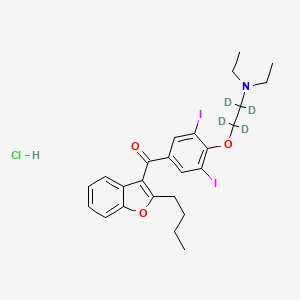

Amiodarone-d4 Hydrochloride

Vue d'ensemble

Description

Amiodarone-d4 (chlorhydrate) est une forme deutérée du chlorhydrate d'amiodarone, un antiarythmique de classe III utilisé principalement pour le traitement des arythmies ventriculaires menaçant le pronostic vital. Les atomes de deutérium dans l'Amiodarone-d4 remplacent les atomes d'hydrogène, ce qui peut fournir des informations sur la pharmacocinétique et les voies métaboliques du médicament grâce au marquage isotopique.

Mécanisme D'action

Target of Action

Amiodarone-d4 Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic drug . Its primary targets are the potassium , sodium , and calcium channels in the heart . These channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate .

Mode of Action

This compound interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . It also inhibits inward sodium and calcium currents (INa, ICa), which is enhanced in a use- and voltage-dependent manner . As a result, this compound increases the duration of the action potential as well as the effective refractory period for cardiac cells .

Biochemical Pathways

The blocking of potassium, sodium, and calcium channels by this compound affects the cardiac action potential . This leads to a suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies and in those with less-negative membrane potential . The major and consistent long-term effect of the drug is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence .

Pharmacokinetics

This compound exhibits complex pharmacokinetics. It is absorbed with a bioavailability of 20-80% . It is 97% protein-bound and has a very large volume of distribution (average approximately 66 L/kg), readily accumulating in tissues . It is metabolized in the liver and eliminated through feces and bile . The half-life of this compound is variable, ranging from 4 hours to 50 days depending on the dose and route .

Result of Action

The result of this compound’s action is the stabilization of both ventricular and atrial arrhythmias . It is most known for its approved indication in life-threatening ventricular arrhythmias . It is also used off-label for atrial fibrillation . It should be noted that the drug has several side effects, including thyroid abnormalities, pulmonary fibrosis, and transaminitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tissue accumulation of this compound and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Furthermore, this compound and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .

Analyse Biochimique

Biochemical Properties

Amiodarone-d4 Hydrochloride interacts with several enzymes and proteins. In addition, it binds with high affinity to the sigma-1 opioid receptor, 3-β-hydroxysteroid δ8δ7 isomerase, and C-8 sterol isomerase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to inhibit both inward and outward currents, affecting the excitability and conductivity of cardiac tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits both inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner . It also inhibits voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Long-term therapy with this compound can result in a wide variety of side effects affecting several organ systems . These effects are due to the tissue accumulation of Amiodarone with long-term oral therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies in guinea pigs indicate that a cardiac targeting peptide-Amiodarone conjugate has similar effects on calcium handling as Amiodarone at 1/15th the total molar dose of Amiodarone .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 in vitro at low micromolar concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. During loading, it goes through three phases of distribution: central or vascular distribution, peripheral or solid organ distribution, and deep or fat tissue distribution .

Subcellular Localization

It is known that Amiodarone and its active metabolite (desethylamiodarone) could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Amiodarone-d4 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule d'amiodarone. Ceci peut être réalisé par diverses méthodes, notamment :

Réactions d'échange de deutérium : Cette méthode implique le remplacement des atomes d'hydrogène par du deutérium en présence d'une source de deutérium telle que l'oxyde de deutérium (D2O) ou des solvants deutérés.

Réactifs deutérés : L'utilisation de réactifs deutérés dans le processus de synthèse peut introduire des atomes de deutérium dans des positions spécifiques de la molécule.

Méthodes de production industrielle : La production industrielle d'Amiodarone-d4 (chlorhydrate) implique généralement des réactions d'échange de deutérium à grande échelle dans des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le processus peut inclure :

Deuteration catalytique : Utilisation de catalyseurs pour faciliter l'échange d'hydrogène avec du deutérium.

Étapes de purification : Utilisation de techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'Amiodarone-d4 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les atomes d'halogène dans la molécule peuvent être substitués par d'autres groupes.

Réactifs et conditions courants :

Agents oxydants : tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Agents réducteurs : tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs de substitution : tels que les agents halogénants ou les nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l'Amiodarone-d4, qui peuvent être analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire (RMN).

4. Applications de la recherche scientifique

L'Amiodarone-d4 (chlorhydrate) a une large gamme d'applications de recherche scientifique, notamment :

Études pharmacocinétiques : La forme deutérée est utilisée pour étudier l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de l'amiodarone dans le corps.

Analyse des voies métaboliques : Le marquage isotopique aide à tracer les voies métaboliques et à identifier les métabolites.

Études d'interaction médicamenteuse : Comprendre comment l'Amiodarone-d4 interagit avec d'autres médicaments et son impact sur le métabolisme des médicaments.

Recherche biologique : Examiner les effets du composé sur les processus cellulaires et ses applications thérapeutiques potentielles.

Applications industrielles : Utilisé dans le développement de nouvelles formulations et l'amélioration de la stabilité et de l'efficacité du médicament.

5. Mécanisme d'action

L'Amiodarone-d4 (chlorhydrate) exerce ses effets en bloquant les courants potassiques qui provoquent la repolarisation du muscle cardiaque pendant la troisième phase du potentiel d'action cardiaque . Cela augmente la durée du potentiel d'action et la période réfractaire effective pour les cellules cardiaques, stabilisant ainsi le rythme cardiaque . Le composé inhibe également les courants sodiques et calciques, ce qui contribue davantage à ses propriétés antiarythmiques .

Composés similaires :

Dronédaron : Un analogue de l'amiodarone conçu pour avoir moins d'effets indésirables mais est moins efficace.

Sotalol : Un autre antiarythmique de classe III utilisé pour des indications similaires.

Dofétilide : Un antiarythmique de classe III utilisé pour le traitement de la fibrillation auriculaire.

Unicité : L'Amiodarone-d4 (chlorhydrate) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques. Les atomes de deutérium peuvent modifier la stabilité métabolique et réduire le taux de dégradation métabolique, ce qui peut conduire à une efficacité accrue et à une réduction des effets secondaires.

Applications De Recherche Scientifique

Amiodarone-d4 (hydrochloride) has a wide range of scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of amiodarone in the body.

Metabolic Pathway Analysis: Isotopic labeling helps in tracing the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Understanding how Amiodarone-d4 interacts with other drugs and its impact on drug metabolism.

Biological Research: Investigating the effects of the compound on cellular processes and its potential therapeutic applications.

Industrial Applications: Used in the development of new formulations and improving the stability and efficacy of the drug.

Comparaison Avec Des Composés Similaires

Dronedarone: An analogue of amiodarone designed to have fewer adverse effects but is less effective.

Sotalol: Another class III antiarrhythmic agent used for similar indications.

Dofetilide: A class III antiarrhythmic used for the treatment of atrial fibrillation.

Uniqueness: Amiodarone-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and reduce the rate of metabolic degradation, potentially leading to improved efficacy and reduced side effects.

Propriétés

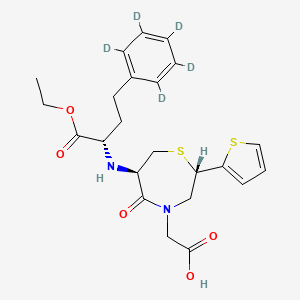

IUPAC Name |

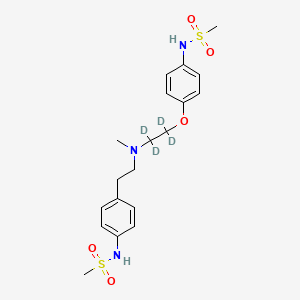

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDYQOUSLNIHG-MMJSDMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

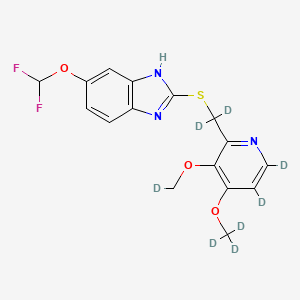

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661786 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216715-80-8 | |

| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216715-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)